1-(2-Piperidin-2-ylethyl)piperidine

Description

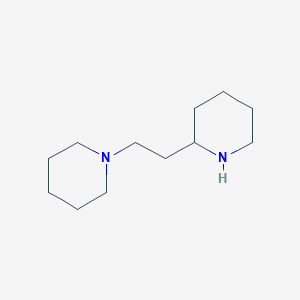

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-piperidin-2-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-4-9-14(10-5-1)11-7-12-6-2-3-8-13-12/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMHPZXWMNAWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304567 | |

| Record name | 1-[2-(Piperidin-2-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14759-07-0 | |

| Record name | 14759-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[2-(Piperidin-2-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Piperidine Based Compounds

Application of Chiral Ligands and Catalysts in Asymmetric Synthesis

The asymmetric synthesis of piperidine (B6355638) derivatives is crucial for accessing enantiomerically pure compounds. The use of chiral ligands and catalysts enables the stereocontrolled formation of these heterocyclic structures, avoiding the need for classical resolution of racemic mixtures. Key strategies include the asymmetric hydrogenation of pyridine (B92270) precursors, dearomatization reactions, and multicomponent coupling reactions.

Rhodium-based catalysts are prominent in the asymmetric synthesis of chiral piperidines. These methods often involve the hydrogenation or functionalization of activated pyridine rings or related precursors.

One effective strategy involves a three-step process: the partial reduction of a pyridine, followed by a Rh-catalyzed asymmetric carbometalation, and a final reduction to yield the piperidine. nih.govsnnu.edu.cn For instance, the asymmetric reductive Heck reaction of a phenyl pyridine-1(2H)-carboxylate with aryl or vinyl boronic acids, catalyzed by a rhodium complex, produces 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govsnnu.edu.cnacs.org Subsequent hydrogenation and deprotection steps furnish the final enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn While this has been demonstrated for 3-substituted piperidines, the principles are foundational for asymmetric functionalization.

Another powerful rhodium-catalyzed method is the asymmetric [2+2+2] cycloaddition. This approach has been used to create polysubstituted piperidines by reacting alkynes with an oxygen-linked alkenyl isocyanate. nih.gov The reaction proceeds with good yields and high enantioselectivity, installing a stereocenter that directs a subsequent diastereoselective reduction to create highly substituted piperidine scaffolds. nih.gov

Furthermore, rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts offers a route to chiral piperidines without requiring high-pressure hydrogen gas or a chiral ligand directly bound to the metal. dicp.ac.cnresearchgate.net This asymmetric reductive transamination (ART) uses a chiral primary amine as the chirality source, which undergoes transamination with the pyridinium nitrogen under reducing conditions, inducing chirality in the final piperidine ring with excellent diastereo- and enantio-selectivities. dicp.ac.cnresearchgate.net

Table 1: Rhodium-Catalyzed Asymmetric Synthesis of Piperidine Precursors This table is interactive. You can sort and filter the data.

| Catalyst/Ligand | Substrate Type | Reaction Type | Product Type | Yield (%) | ee/de (%) | Reference |

|---|---|---|---|---|---|---|

| [Rh(cod)Cl]₂ / (R)-DTBM-SEGPHOS | Phenyl pyridine-1(2H)-carboxylate & Boronic Acid | Reductive Heck | 3-Substituted Tetrahydropyridine | 81 | 96 ee | acs.org |

| [RhCp*Cl₂]₂ / Chiral Primary Amine | N-Benzylpyridinium Salt | Transfer Hydrogenation | Chiral Piperidine | 95 | 96 ee | dicp.ac.cnresearchgate.net |

| Rh(I) / CKphos | Alkenylisocyanates & Alkynes | [2+2+2] Cycloaddition | Vinylogous Amide | 60-70 | 92 ee | nih.govdntb.gov.ua |

| Rh(I) / Ferrocene Ligand | Pyridine Derivative | Asymmetric Hydrogenation | Piperidine Derivative | >99 | >99 ee | mdpi.com |

Copper catalysis has emerged as a valuable tool for the enantioselective synthesis of piperidine derivatives. These methods often involve the functionalization of unsaturated precursors.

A notable approach is the copper(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines. acs.org These dihydropyridines are obtained from the partial reduction of pyridine derivatives. The subsequent stereospecific transformation of the resulting C–B bond provides a versatile entry into various chiral piperidines. acs.org

For the synthesis of more complex piperidines, such as those with adjacent stereocenters, a copper-catalyzed cyclizative aminoboration of aminoalkenes has been developed. researchgate.net Using a chiral (S, S)-Ph-BPE ligand, this method produces 2,3-cis-disubstituted piperidines in good yields and with excellent enantioselectivities. researchgate.net The synthetic utility of this protocol has been demonstrated in the synthesis of key chiral intermediates for pharmaceuticals like avacopan. researchgate.net

Table 2: Copper-Catalyzed Asymmetric Synthesis of Substituted Piperidines This table is interactive. You can sort and filter the data.

| Catalyst/Ligand | Substrate Type | Reaction Type | Product Type | Yield | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Cu(I) / Chiral Ligand | 1,2-Dihydropyridine | Protoborylation | 3-Boryl-tetrahydropyridine | N/A | High | acs.org |

| [CuOTf]₂·benzene / (S,S)-Ph-BPE | Aminoalkene | Cyclizative Aminoboration | 2,3-cis-disubstituted piperidine | Moderate-Good | Excellent | researchgate.net |

| Chiral Copper(II) Catalyst | Fluorosubstituted Amine | Enantioselective Cyanidation | Aminonitrile (Piperidine precursor) | N/A | High | mdpi.com |

Beyond metal catalysis, organocatalysis provides a powerful, metal-free alternative for synthesizing chiral piperidines. A biomimetic approach utilizing a primary amine catalyst, such as proline, can facilitate the asymmetric Mannich-type addition of ketones to cyclic imines like Δ¹-piperideine. acs.orgnih.gov This method has been successfully applied to the synthesis of 2-substituted piperidine alkaloids, achieving high enantiomeric excess (up to 97% ee). acs.orgnih.gov The choice of solvent, such as benzonitrile, was found to be critical in preventing product racemization. nih.gov

Multicomponent coupling reactions represent another efficient strategy for assembling the piperidine ring. A reaction that sequentially forms four new chemical bonds has been used for the asymmetric synthesis of (S)-coniine, a 2-substituted piperidine alkaloid. nih.govrsc.org This method starts with an enantiomerically pure 2-methyleneaziridine, which controls the absolute stereochemistry at the C-2 position of the resulting piperidine with high diastereoselectivity (90% de). nih.govrsc.org

Chemo-enzymatic methods combine the advantages of chemical synthesis and biocatalysis. A versatile dearomatization of activated pyridines has been achieved using a 6-HDNO-catalyzed oxidation of tetrahydropyridines, which then allows for an ene-reductase (EneIRED) catalyzed asymmetric reduction to furnish enantioenriched piperidines. nih.gov This dual catalytic system has been used to prepare a broad range of chiral 3-substituted piperidines. nih.gov

Advanced Spectroscopic Characterization and Computational Chemistry Investigations

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. Techniques like NMR, FT-IR, and HRMS provide complementary information about the connectivity, functional groups, and exact mass of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for 1-(2-Piperidin-2-ylethyl)piperidine would be expected to show a complex series of overlapping multiplets. The signals for the 23 protons would appear in distinct regions. The protons on the carbons adjacent to the nitrogen atoms (C2, C6, C2', C6', and the ethyl bridge) would be deshielded and thus appear at a lower field (higher ppm value) compared to the other methylene (B1212753) protons in the piperidine (B6355638) rings. The single proton on the C2 carbon of the substituted ring would likely appear as a distinct multiplet.

¹³C NMR: A carbon NMR spectrum would show distinct signals for each of the 12 carbon atoms in the molecule, assuming free rotation and no conformational isomers causing signal splitting at room temperature. The carbons bonded to nitrogen (C2, C6, C2', C6', and the ethyl bridge carbons) would be the most downfield signals. The chemical shifts would confirm the presence of two different piperidine environments—one N-substituted and one C-substituted.

Without experimental data, precise chemical shifts and coupling constants for this compound cannot be reported.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to vibrational modes. For this compound, the spectrum would be dominated by:

C-H Stretching: Strong absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methylene groups.

N-H Stretching: A moderate absorption in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine (N-H) in the C-substituted piperidine ring.

C-N Stretching: Absorptions in the 1000-1250 cm⁻¹ range.

CH₂ Bending (Scissoring): Vibrations typically found around 1450 cm⁻¹.

A definitive FT-IR spectrum with specific wavenumbers for this compound has not been published.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the highly accurate mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₂H₂₄N₂), HRMS would confirm the exact mass of its protonated molecular ion [M+H]⁺. The fragmentation pattern in an MS/MS experiment would be expected to show characteristic losses, such as the cleavage of the ethyl bridge or the fragmentation of the piperidine rings, which would further support the proposed structure. guidechem.com However, specific HRMS data for this compound are not available.

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry offers powerful tools to predict the properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations and Vibrational Analysis

DFT is a computational method used to investigate the electronic structure and geometry of molecules. A DFT study of this compound would involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. osti.gov Following optimization, a vibrational frequency analysis would be performed. This analysis predicts the FT-IR spectrum, and the calculated frequencies can be compared with experimental data to confirm structural assignments. nih.gov Such computational studies have been performed on other piperidine derivatives but not on the title compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy, Natural Bond Orbital (NBO) Analysis)

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's stability; a larger gap implies higher stability and lower reactivity. researchgate.netchemicalbook.com For this compound, the HOMO would likely be localized on the nitrogen atoms due to their lone pairs of electrons.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. chemicalbook.com It would reveal the nature of the bonding within the molecule and quantify the delocalization of electron density, further explaining the molecule's stability and electronic properties.

Detailed computational investigations, including DFT, HOMO-LUMO, and NBO analyses, for this compound have not been reported in the scientific literature.

Prediction of Physicochemical and Pharmacological Properties using Computational Methods

Computational tools play a pivotal role in the early stages of drug development by predicting the physicochemical and pharmacological properties of molecules, a process often encapsulated in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. mdpi.com These predictions are crucial for assessing a compound's "drug-likeness" and potential for bioavailability. nih.gov Software suites, such as ACD/Labs PhysChem Suite or those based on Quantitative Structure-Property Relationships (QSPR), utilize a molecule's structure to calculate key descriptors. acdlabs.com These models are often trained on large datasets of experimentally verified compounds to improve their predictive power. acdlabs.com

For a compound like this compound, these tools can estimate properties such as LogP (lipophilicity), aqueous solubility, pKa (ionization state), and polar surface area (PSA). nih.gov Advanced methods, including artificial neural networks (ANN), can be employed to build sophisticated models that correlate a compound's structural features with its properties and potential toxicological outcomes. uniroma1.it These computational approaches allow for high-throughput screening and help prioritize which compounds should be synthesized and tested in a laboratory setting. acdlabs.com

While a specific study employing Artificial Neural Networks for the detailed prediction of pharmacological properties for this compound was not identified in a review of available literature, the general approach allows for the estimation of key parameters. An illustrative table of such predicted properties is provided below.

Table 1: Example of Predicted Physicochemical Properties for this compound This table is for illustrative purposes to show the types of data generated by computational predictors.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 196.35 g/mol | Influences absorption and distribution. |

| cLogP | 2.8 | Indicates lipophilicity and potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | 28.2 Ų | Affects transport properties and blood-brain barrier penetration. |

| pKa (Strongest Basic) | 10.5 | Determines the degree of ionization at physiological pH. |

In Silico Evaluation of Biological Activity and Target Interactions

Beyond physicochemical properties, computational chemistry provides powerful methods to simulate how a compound might interact with biological targets, predicting its potential therapeutic effects and mechanisms of action.

Molecular Docking Simulations for Ligand-Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. mdpi.com This method involves placing the ligand (e.g., this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. A lower binding energy score indicates a more favorable and stable interaction. mdpi.com These simulations are crucial for virtual screening of large compound libraries and for generating hypotheses about how a molecule may exert its biological effect. nih.gov

A literature search did not yield specific molecular docking studies for this compound against a defined biological target. However, the methodology remains a standard approach in computational drug design. For instance, researchers might dock this compound against various G-protein coupled receptors (GPCRs) or ion channels to explore potential neurological activities.

Table 2: Illustrative Molecular Docking Results This table presents a hypothetical example of docking results to demonstrate the data format.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Hypothetical Receptor A | -8.5 | ASP 110, TYR 308, PHE 289 |

| Hypothetical Receptor B | -7.2 | TRP 84, SER 120 |

Molecular Dynamics Simulations for Binding Mode Elucidation

Following molecular docking, molecular dynamics (MD) simulations can be used to provide a more detailed and dynamic view of the ligand-target complex. nih.gov MD simulations analyze the physical movements of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and observe how the ligand and protein interact in a simulated physiological environment. wikipedia.orgmdpi.com Key metrics, such as the root-mean-square deviation (RMSD) of the ligand's position, are calculated to determine if the binding is stable over the simulation period. mdpi.com These simulations can reveal subtle conformational changes and key interactions that are critical for a ligand's biological activity. nih.gov

Specific molecular dynamics simulation studies for this compound were not found in the reviewed literature. Such a study would typically follow a promising docking result to validate the stability of the ligand-receptor complex.

Table 3: Example Summary of a Molecular Dynamics Simulation This table is a hypothetical representation of MD simulation output.

| Parameter | Result | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |

| Ligand RMSD | 1.5 Å | A low and stable RMSD suggests the ligand remains in the binding pocket. |

| Protein RMSD | 2.0 Å | Indicates the overall stability of the protein structure during simulation. |

Computational Tools for Activity Spectrum Prediction

In addition to single-target simulations, several computational tools can predict a broad spectrum of potential biological activities for a given molecule. Web-based servers like SwissTargetPrediction and software like PASS (Prediction of Activity Spectra for Substances) operate on the principle of chemical similarity. nih.govnih.gov They compare the query molecule to a large database of compounds with known biological activities. nih.govnih.gov Based on 2D and 3D structural similarities to these known active compounds, the tool generates a list of the most probable macromolecular targets, thereby predicting potential pharmacological effects, from enzyme inhibition to receptor antagonism. nih.gov

A specific, publicly available activity spectrum prediction for this compound from tools like SwissTargetPrediction was not available at the time of this review. These tools provide a valuable, high-level overview to guide further experimental investigation.

Table 4: Illustrative Output from an Activity Spectrum Predictor This table is a hypothetical example of predicted target classes.

| Target Class | Probability | Predicted Effect |

|---|---|---|

| Amine Oxidase | High | Potential for enzyme inhibition. |

| Cholinergic Receptors, Muscarinic | Medium | Potential for receptor modulation. |

| Cytochrome P450 Family | Medium | Potential for metabolic interaction. |

No Pharmacological Data Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific pharmacological or biological activity data could be retrieved for the chemical compound "this compound." The request for an article detailing its neuropharmacological activities, receptor binding profiles, and interactions with various neurotransmitter systems cannot be fulfilled due to the absence of published research on this specific molecule.

Searches for the compound and its potential synonyms did not yield any studies that would allow for the creation of an accurate and informative article based on the provided outline. While the piperidine chemical structure is a common scaffold in many pharmacologically active compounds, including those targeting the central nervous system, data for one derivative cannot be extrapolated to another due to the high degree of structural specificity in drug-receptor interactions.

The available search results reference a variety of other piperidine derivatives, such as:

1-(2-Hydroxyethyl)piperidine

1-(2-Piperidin-2-ylethyl)pyrrolidin-2-one

1-Methyl-2-(2-piperidin-1-ylethyl)piperidine

1-(2-Chloroethyl)piperidine

However, the pharmacological profiles of these molecules are distinct and cannot be used to describe the properties of this compound without engaging in speculation, which would violate the principles of scientific accuracy. The precise substitution pattern of the requested compound, particularly the linkage at the 2-position of the second piperidine ring, is critical to its activity, and no data for this specific arrangement was found.

Therefore, the generation of an article focusing solely on the pharmacological and biological activity of "this compound" is not possible at this time.

Therapeutic Potential in Neurological and Psychiatric Disorders

Piperidine derivatives have been extensively investigated for their effects on the central nervous system, demonstrating a broad spectrum of activities that make them promising candidates for the treatment of various neurological and psychiatric disorders. researchgate.net

Antidepressant-Like Effects

Research into piperidine-containing compounds has revealed their potential as antidepressant agents. For instance, a series of novel alkoxy-piperidine derivatives were synthesized and shown to exhibit significant binding affinities for serotonin (B10506) receptors (5-HT1A and 5-HT7) and to inhibit serotonin reuptake. nih.gov Specifically, compounds 7a and 15g from this series demonstrated potential antidepressant effects in animal models, suggesting that their mechanism of action involves the modulation of the serotonergic system. nih.gov Another study on piperine (B192125), a naturally occurring piperidine alkaloid, and its derivative, antiepilepsirine, showed that chronic administration significantly reduced immobility time in behavioral models of depression. nih.gov The antidepressant-like effects of piperine are thought to be mediated by the regulation of the serotonergic system, while antiepilepsirine appears to act on both the serotonergic and dopaminergic systems. nih.gov

Neuroprotective Properties

The neuroprotective potential of piperidine alkaloids has also been a subject of investigation. For example, 2,6-disubstituted piperidine alkaloids isolated from Hippobroma longiflora have demonstrated neuroprotective activity. researchgate.net In studies using paclitaxel-induced neurotoxicity models, certain piperidine compounds have shown the ability to protect neurons from damage. researchgate.net While direct research on the neuroprotective properties of this compound is not available, the broader class of piperidine derivatives shows promise in this area.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key strategy in the management of Alzheimer's disease. nih.gov Piperidine-based structures are central to the design of many AChE inhibitors. nih.gov For example, N-benzamide derivatives containing a piperidine core have been synthesized and evaluated for their anti-acetylcholinesterase activity. nih.gov One such derivative, compound 5d, exhibited potent inhibition of AChE with an IC50 value of 13 ± 2.1 nM, which was superior to the reference drug donepezil. nih.gov The design of these compounds is often inspired by existing drugs like donepezil, which itself contains a piperidine moiety. nih.gov The replacement of the piperidine ring with other structures, such as a piperazine (B1678402) ring, has been shown to reduce the inhibitory activity against AChE, highlighting the importance of the piperidine scaffold. nih.gov

Table 1: Acetylcholinesterase Inhibitory Activity of Selected Piperidine Derivatives

| Compound | Type of Piperidine Derivative | IC50 (AChE) | Reference |

| Compound 5d | N-benzamide derivative | 13 ± 2.1 nM | nih.gov |

| Donepezil | Benzylpiperidine derivative | 0.6 ± 0.05 µM | nih.govnih.gov |

This table presents data for representative piperidine derivatives to illustrate the potential of this class of compounds as cholinesterase inhibitors. Data for this compound is not available.

Antinociceptive Activity

Piperidine derivatives have demonstrated significant potential in pain management through their antinociceptive activity. Studies on 1,4-substituted piperidine derivatives have shown that these compounds can exhibit analgesic effects in acute pain models. For instance, one compound with a bromine atom at the 4-position of the phenyl ring was found to have activity comparable to morphine in the tail-flick test. The mechanism of action for some of these compounds is believed to involve opioid receptors, as their effects can be reversed by the opioid antagonist naloxone. Furthermore, dual-acting ligands that target both histamine (B1213489) H3 and sigma-1 receptors, and which contain a piperidine core, have shown promising antinociceptive properties in both nociceptive and neuropathic pain models. acs.orgnih.govunisi.it The piperidine moiety has been identified as a critical structural element for this dual activity. nih.govnih.gov

Enzyme Inhibition Capabilities

Beyond their effects on the central nervous system, piperidine-based compounds have also been explored for their ability to inhibit various enzymes, indicating their potential in treating metabolic diseases.

Glycosidase Inhibition (α-Glucosidase, α-Amylase)

The inhibition of glycosidase enzymes such as α-glucosidase and α-amylase is a therapeutic strategy for managing type 2 diabetes. The structural similarity of some piperidine derivatives to natural sugars has led to the investigation of their potential as glycosidase inhibitors. nih.gov For example, hydroxylated piperidine analogues have been synthesized and evaluated for their ability to inhibit α-glucosidase. nih.gov Inspired by naturally occurring piperidine-based α-glucosidase inhibitors like nojirimycin (B1679825) and deoxynojirimycin, researchers have found that some synthetic analogues exhibit excellent inhibitory activity. nih.gov Two such analogues demonstrated 87.4% and 54.7% inhibition of α-glucosidase, respectively, highlighting the potential of the piperidine scaffold in the design of new hypoglycemic agents. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Hydroxyl Piperidine Analogues

| Compound | Type of Piperidine Derivative | % Inhibition (α-Glucosidase) | Reference |

| Analogue I | Hydroxyl piperidine analogue | 87.4% | nih.gov |

| Analogue IV | Hydroxyl piperidine analogue | 54.7% | nih.gov |

This table presents data for representative piperidine derivatives to illustrate the potential of this class of compounds as glycosidase inhibitors. Data for this compound is not available.

Applications in Chemical Biology and Medicinal Chemistry

Synthesis of this compound and its Analogues

The synthesis of the target compound, This compound , which features two piperidine (B6355638) rings linked by an ethyl chain, can be approached through several synthetic routes, including traditional multi-step pathways and modern, advanced techniques.

1 Multi-Step Synthetic Pathways (e.g., Acylation and Nucleophilic Substitution Reactions)

Conceptual Synthetic Pathway:

Preparation of an Electrophilic Precursor: A key intermediate would be a piperidine ring carrying a two-carbon chain at the 2-position, terminating in a good leaving group. For instance, N-protected 2-(2-hydroxyethyl)piperidine could be synthesized and then its hydroxyl group converted to a tosylate or a halide (e.g., bromide or iodide), rendering the terminal carbon electrophilic.

Nucleophilic Substitution: The resulting electrophilic intermediate would then be reacted with a second equivalent of piperidine, which acts as a nucleophile. The nitrogen of the second piperidine ring displaces the leaving group to form the C-N bond, yielding the target compound after deprotection.

This approach is supported by numerous examples of nucleophilic substitution in piperidine chemistry. For instance, the synthesis of indolizidinones has been achieved through the nucleophilic displacement of a tosylate. whiterose.ac.uk

An alternative strategy involves acylation followed by reduction. The synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile demonstrates the effective acylation of piperidine. nih.gov A similar principle could be applied by acylating piperidine with a derivative of piperidine-2-acetic acid, followed by reduction of the resulting amide carbonyl to a methylene (B1212753) group to furnish the final product.

The following table summarizes reaction conditions used for key transformations in the synthesis of piperidine analogues.

| Reaction Type | Starting Materials | Reagents & Conditions | Product Type | Yield | Source |

|---|---|---|---|---|---|

| Acylation | Piperidine, Chloroacetyl chloride | - | 2-Chloro-1-(piperidin-1-yl)ethan-1-one | 85% | mdpi.com |

| Nucleophilic Displacement | Tosylate, Benzylamine | - | cis-Piperidine derivative | - | whiterose.ac.uk |

| Reductive Cyclization | 6-Oxoamino acid derivatives | Reduction of intermediate imine | 2,6-Disubstituted piperidines | - | whiterose.ac.uk |

2 Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

Modern synthetic methods can significantly enhance the efficiency of piperidine synthesis. Microwave irradiation, in particular, has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com

Microwave-assisted synthesis has been successfully applied to:

Nucleophilic Substitution Reactions: The synthesis of various acetamide (B32628) derivatives, including 1-(Piperidin-1-yl)-2-tosylethan-1-one, was achieved in good yields under microwave irradiation, demonstrating the acceleration of C-N bond formation. mdpi.com

Condensation Reactions: The condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehydes with thiosemicarbazides to form complex heterocyclic systems was accomplished in excellent yields within minutes using microwave assistance. nih.gov

Cyclocondensations: One-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines is efficiently achieved under microwave irradiation in an aqueous medium. organic-chemistry.org

| Reaction | Method | Time | Yield | Source |

|---|---|---|---|---|

| Synthesis of Acetamides | Conventional Heating (70 °C) | - | ~60% | mdpi.com |

| Synthesis of Acetamides | Microwave Irradiation (65-70 °C) | - | Good yields | mdpi.com |

| Condensation of quinoline-carbaldehydes | Microwave Irradiation | 3-5 min | Excellent | nih.gov |

| Cyclocondensation of alkyl dihalides and amines | Microwave Irradiation | - | - | organic-chemistry.org |

Stereochemical Control and Regioselectivity in Piperidine Synthesis

When synthesizing complex piperidines, particularly those with multiple substituents, controlling the stereochemistry and regiochemistry is paramount. nih.gov

Stereoselectivity refers to the preferential formation of one stereoisomer over another. nih.gov In piperidine synthesis, this is often achieved through:

Chiral Auxiliaries: Using a chiral starting material or auxiliary can direct the stereochemical outcome of a reaction. For example, stereocontrolled nucleophilic addition to a chiral pyridinium (B92312) salt can produce highly enantioenriched dihydropyridines, which are precursors to chiral piperidines. nih.gov

Catalyst Control: Chiral catalysts are instrumental in achieving high levels of stereoselectivity. Rhodium-catalyzed C-H functionalization, for example, can be tuned to be highly diastereoselective and enantioselective by selecting the appropriate chiral ligand.

Substrate Control: The existing stereocenters in a substrate can influence the stereochemical outcome of subsequent reactions. Diastereoselective reductions or cyclizations often rely on the steric and electronic properties of the starting material to favor the formation of a specific diastereomer. rsc.org

Regioselectivity is the control over which position on the ring a reaction occurs. nih.gov Key strategies include:

Directing Groups: A functional group on the piperidine ring or its nitrogen atom can direct incoming reagents to a specific position.

Catalyst and Protecting Group Choice: The choice of catalyst and the nitrogen protecting group can dramatically influence the site of reaction. For C-H functionalization of the piperidine ring, different rhodium catalysts and protecting groups (like Boc vs. brosyl) can be used to selectively functionalize the C2 or C4 positions. The C3 position, being electronically deactivated, often requires an indirect approach such as the ring-opening of a cyclopropane (B1198618) intermediate.

The interplay between these control elements allows for the precise and predictable synthesis of complex piperidine alkaloids and pharmaceutical agents with defined three-dimensional structures. rsc.orgnih.gov

Structure Activity Relationship Sar and Pharmacophore Mapping

Identification of Key Structural Determinants for Potency and Selectivity

The piperidine (B6355638) moiety is a crucial structural element for the activity of many biologically active compounds. acs.orgnih.gov In the context of dual histamine (B1213489) H3 and sigma-1 (σ₁) receptor ligands, the piperidine core is considered a critical feature for activity. acs.orgnih.gov The replacement of the piperidine ring with a piperazine (B1678402) ring can dramatically alter the affinity for these receptors, highlighting the importance of the specific heterocyclic system. acs.orgnih.gov

In the case of piperidine-based ligands targeting nociceptin (B549756) opioid receptors (NOP), the substitution pattern on an associated indole (B1671886) moiety significantly affects both potency and selectivity. nih.gov For instance, 2-substituted N-piperidinyl indoles demonstrate improved potency and full agonist activity at the NOP receptor compared to their 3-substituted counterparts, which act as partial agonists. nih.gov This highlights that even subtle changes in the position of a substituent can lead to profound differences in the pharmacological profile.

Key structural features generally identified across various piperidine-based ligands include:

The Basic Nitrogen: The nitrogen atom within the piperidine ring is a key pharmacophoric element, often existing in a protonated state at physiological pH to form crucial ionic interactions with the target receptor. nih.gov

Hydrophobic Groups: The presence and nature of hydrophobic substituents are vital for occupying hydrophobic pockets within the receptor binding site. nih.govnih.gov

Linker Length and Rigidity: The chain connecting the piperidine ring to other parts of the molecule influences the compound's ability to adopt the correct conformation for optimal binding. nih.govnih.gov

Stereochemical Influence on Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the pharmacological activity of chiral compounds containing a piperidine ring. nih.gov For molecules with a chiral center, such as at the 2-position of the piperidine ring in 1-(2-piperidin-2-ylethyl)piperidine, the different enantiomers (non-superimposable mirror images) can exhibit distinct potencies and selectivities.

This stereoselectivity arises because biological targets like receptors and enzymes are themselves chiral, leading to differential interactions with the enantiomers of a ligand. One enantiomer may fit into the binding site more snugly or form more favorable interactions than the other, resulting in higher affinity or efficacy.

Rational Design Strategies Based on SAR Insights

Insights gained from SAR and pharmacophore mapping are instrumental in the rational design of new and improved piperidine derivatives. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. For sigma receptor ligands, a common pharmacophore model includes a positive ionizable functionality (the piperidine nitrogen) and two hydrophobic binding pockets. nih.gov

Rational design strategies often involve:

Scaffold Hopping: Replacing the piperidine core with other cyclic amines to explore new chemical space while maintaining the key basic nitrogen feature. However, as noted, replacing piperidine with piperazine can be detrimental to σ₁ affinity while favoring H3 affinity. acs.orgnih.gov

Substituent Modification: Systematically altering substituents on the piperidine ring or connected moieties to optimize hydrophobic or electronic interactions. nih.gov For example, based on QSAR findings that hydrophobic interactions are key for σ₁ binding, designers might add or modify lipophilic groups to enhance potency. nih.gov

Conformational Constraint: Introducing rigidity into the molecule, for instance by replacing flexible chains with ring structures, can lock the molecule into a more active conformation and improve binding affinity. nih.gov

Bioisosteric Replacement: Swapping one functional group for another with similar physical or chemical properties to improve potency, selectivity, or metabolic properties.

By understanding that 2-substitution versus 3-substitution on an indole ring attached to a piperidine can modulate intrinsic activity, medicinal chemists can purposefully design new molecules that are either full or partial agonists for the NOP receptor. nih.gov This targeted approach, guided by SAR, accelerates the discovery of ligands with desired pharmacological profiles. nih.gov

Comparative Analysis of Different Piperidine Substitution Patterns

The substitution pattern on the piperidine ring itself, or on adjacent aromatic systems, is a critical factor influencing pharmacological activity.

2-Substitution vs. 4-Substitution: In the context of σ₁ receptor ligands, 1,4-disubstituted piperidines have been a focus of study. nih.gov The 4-position provides a vector for substitution that can effectively place functional groups into the binding pockets of the receptor. nih.gov In a separate series of acetylcholinesterase inhibitors, 1-benzyl-4-substituted piperidines were found to be highly potent. nih.gov For nociceptin opioid receptor ligands, substitution at the 2-position of a connected indole ring led to subnanomolar binding affinity and enhanced affinity at the mu-opioid (MOP) receptor compared to 3-substituted analogs. nih.gov This demonstrates that the substitution vector dramatically influences not only potency but also selectivity across different receptors.

Positional Isomers on Aromatic Substituents: For 4-aroylpiperidines acting as σ₁ receptor ligands, a para-substitution pattern on the phenyl ring was found to be favored over other patterns. nih.gov This indicates the presence of a specific sub-pocket in the receptor that favorably accommodates substituents at the para position of the aromatic ring.

Piperidine vs. Piperazine: A direct comparison between piperidine and piperazine cores in a series of dual H3/σ₁ ligands revealed the profound impact of this central scaffold. acs.orgnih.gov While the piperazine derivatives showed high affinity for the H3 receptor, their affinity for the σ₁ receptor was significantly lower. nih.gov Conversely, the piperidine-containing analogues maintained high H3 affinity while demonstrating much-improved σ₁ receptor affinity, establishing the piperidine ring as a key element for σ₁ activity in that series. acs.orgnih.gov

Preclinical in Vivo Evaluation and Translational Prospects

Animal Models for Pharmacological Efficacy

Animal models are fundamental tools for assessing the therapeutic potential of a compound in various disease states. For 1-(2-Piperidin-2-ylethyl)piperidine, there is a notable absence of published research in the following standard efficacy models.

Pain and Analgesia Models (e.g., Hot-Plate, Paw-Pressure, Formalin Tests)

Standard pain models such as the hot-plate, paw-pressure, and formalin tests are used to evaluate the analgesic properties of novel compounds. nih.gov The formalin test, for instance, can distinguish between nociceptive and inflammatory pain pathways. wikipedia.orgresearchgate.net A comprehensive search of scientific databases yielded no specific studies evaluating the activity of this compound in these or other established pain and analgesia models. While other distinct piperidine (B6355638) derivatives have been investigated as potential analgesics, this data cannot be extrapolated to this compound. nih.govnih.gov

Neurological Disease Models (e.g., Focal Ischemia, Antidepressant Behavioral Assays)

Animal models of neurological diseases, such as focal ischemia for stroke or various behavioral assays for depression, are critical for testing neuroprotective or psychoactive compounds. There are no available in vivo studies assessing the efficacy of this compound in models of focal ischemia, nor in behavioral assays designed to screen for antidepressant activity. Research has been conducted on other piperidine-containing molecules in these areas, but findings are specific to those distinct chemical structures. documentsdelivered.com

Metabolic Disorder Models (e.g., Streptozotocin-Induced Diabetes)

The streptozotocin-induced diabetes model is a common method for creating an animal model of type 1 diabetes to test new therapeutic agents. researchgate.netscbt.com Despite the known antidiabetic effects of some natural and synthetic piperidine alkaloids like piperine (B192125), there is no published research on the effects of this compound in this or any other model of metabolic disorders. nih.gov

Infectious Disease Models (e.g., M. tuberculosis Infection)

The evaluation of new chemical entities against infectious agents like Mycobacterium tuberculosis is a critical area of research. While some piperidine analogues and the related compound piperine have been studied for their potential against M. tuberculosis, no such in vivo efficacy data exists for this compound. nih.govsmolecule.com

Behavioral and Motor Activity Assessments (e.g., Rotarod, Activity Cage)

Assessments of behavioral and motor activity, using apparatuses like the rotarod or activity cage, are essential for characterizing the neurological profile of a compound and identifying potential side effects. lookchem.comnih.govacs.org The rotarod test, for example, specifically evaluates motor coordination and learning. wikipedia.org No studies detailing the effects of this compound on motor activity or general behavior in these standardized tests are available in the current scientific literature.

In Vivo Pharmacokinetics and Pharmacodynamics Considerations

Understanding the in vivo pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is crucial for drug development. This includes studying the absorption, distribution, metabolism, and excretion (ADME) of the compound. nih.govnih.gov Currently, there are no published preclinical studies detailing the in vivo pharmacokinetic or pharmacodynamic properties of this compound.

Based on a comprehensive review of publicly available scientific literature, there is no specific preclinical in vivo data for the compound this compound in the domains of analgesia, neurological disorders, metabolic diseases, infectious diseases, or behavioral pharmacology. Furthermore, its pharmacokinetic and pharmacodynamic profiles remain uncharacterized. The absence of such foundational research means that the potential therapeutic applications and translational prospects of this specific molecule are currently unknown. Future research would be required to determine if this compound possesses any significant biological activity.

Synergy Studies with Existing Therapeutic Agents

Following a comprehensive review of publicly available scientific literature and patent databases, no specific preclinical in vivo synergy studies for the compound "this compound" were identified. Research detailing the synergistic or combination effects of this particular molecule with other existing therapeutic agents appears to be unavailable in the public domain at this time.

While the broader class of piperidine derivatives has been investigated in various combination therapy models, particularly in oncology, data directly pertaining to this compound is absent. The exploration of synergistic interactions is a crucial step in the preclinical development of a new chemical entity, as it can reveal enhanced therapeutic efficacy, potential for dose reduction, and mechanisms to overcome drug resistance. However, for this compound, this area of research remains to be documented in accessible scientific records.

Therefore, the generation of detailed research findings and data tables on the synergistic effects of this compound is not possible. Further research would be required to elucidate any potential synergistic properties of this compound when used in combination with other therapeutic agents.

Conclusion and Future Research Directions

Synthesis of Current Knowledge on 1-(2-Piperidin-2-ylethyl)piperidine and Related Scaffolds

The piperidine (B6355638) scaffold is a versatile building block in drug discovery, with derivatives showing a wide array of pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, and antipsychotic effects. researchgate.net The biological properties of piperidine derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net

While specific research on This compound is limited in publicly available literature, its structural features suggest potential areas of biological relevance. The presence of two piperidine rings connected by an ethyl linker is a motif found in various pharmacologically active compounds. For instance, compounds with dual piperidine moieties have been investigated for their potential as central nervous system (CNS) modulators and as agents targeting various receptors and enzymes.

The synthesis of piperidine derivatives is a well-established field, with numerous methods available for their preparation. nih.gov These include the reduction of corresponding pyridine (B92270) precursors, reductive amination, and various cyclization strategies. mdpi.com For a compound like this compound, a likely synthetic route would involve the coupling of a suitably functionalized piperidine derivative with a 2-ethylpiperidine (B74283) unit. A similar compound, 1-(Piperidin-2-ylmethyl)piperidine , has been synthesized via the reduction of PIPERIDIN-2-YL-PIPERIDIN-1-YL-METHANONE using lithium aluminum tetrahydride. chemicalbook.com

Identification of Research Gaps and Unexplored Avenues

Despite the extensive research into piperidine-based compounds, significant research gaps remain, particularly concerning specific and less-common derivatives like this compound.

Key Research Gaps:

Lack of Focused Studies: There is a notable absence of dedicated studies on the synthesis, characterization, and biological evaluation of this compound. Its physicochemical properties, conformational analysis, and pharmacological profile are largely unknown.

Structure-Activity Relationship (SAR) Studies: For many classes of piperidine derivatives, including those with multiple piperidine rings, comprehensive SAR studies are lacking. Understanding how modifications to the linker and the substitution pattern on the piperidine rings affect biological activity is crucial for rational drug design.

Exploration of Novel Biological Targets: While piperidine scaffolds are known to interact with a range of targets, there is potential to discover novel biological activities by screening them against a wider array of receptors, enzymes, and ion channels.

Unexplored Avenues:

Investigation of Stereoisomers: The presence of a chiral center in the 2-position of one of the piperidine rings in this compound means that it can exist as different stereoisomers. The synthesis and biological evaluation of individual enantiomers and diastereomers could reveal significant differences in potency and selectivity.

Development of Selective Ligands: Many existing piperidine-based drugs suffer from off-target effects due to their interaction with multiple receptors. The design and synthesis of more selective ligands based on the this compound scaffold could lead to safer and more effective therapeutics.

Application in Neglected Diseases: The broad biological activity of piperidine derivatives suggests their potential application in treating neglected tropical diseases and other rare disorders where there is a significant unmet medical need.

Perspectives on Therapeutic Development and Clinical Translation

The journey of a piperidine-based compound from the laboratory to the clinic is a complex process. Several piperidine derivatives are already in clinical use for a variety of conditions. encyclopedia.pub For instance, piperine (B192125), a naturally occurring piperidine alkaloid, has shown potential in cancer therapy. nih.gov Furthermore, synthetic piperidine derivatives have been developed as potent inhibitors of enzymes like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) for cancer treatment. encyclopedia.pubnih.gov

The therapeutic potential of novel scaffolds like this compound will depend on a thorough preclinical evaluation. This includes in vitro and in vivo studies to determine efficacy, selectivity, and pharmacokinetic properties. The development of robust and scalable synthetic routes is also a critical factor for successful clinical translation.

Integration of Advanced Technologies (e.g., AI in Drug Discovery, Omics Approaches)

The integration of advanced technologies can significantly accelerate the discovery and development of novel piperidine-based therapeutics.

Artificial Intelligence (AI) in Drug Discovery:

AI and machine learning algorithms can be employed to analyze vast datasets of chemical structures and biological activities to identify promising new scaffolds and predict their properties. nih.gov For piperidine derivatives, AI can be used for:

Virtual Screening: To identify potential hits from large compound libraries that are likely to bind to a specific biological target.

De Novo Drug Design: To generate novel molecular structures with desired therapeutic profiles. nih.gov

Predicting ADMET Properties: To forecast the absorption, distribution, metabolism, excretion, and toxicity of new compounds, thereby reducing the rate of late-stage failures in drug development. researchgate.net

Omics Approaches:

Multi-omics analyses, which combine data from genomics, proteomics, and metabolomics, can provide a comprehensive understanding of disease mechanisms and help identify novel drug targets. youtube.com For piperidine-based drug discovery, omics can be utilized to:

Identify Novel Targets: By analyzing the molecular changes associated with a particular disease, new targets for piperidine-based interventions can be identified.

Understand Mechanisms of Action: Omics technologies can help elucidate how piperidine derivatives exert their therapeutic effects at a molecular level.

Personalized Medicine: By stratifying patients based on their omics profiles, it may be possible to identify those who are most likely to respond to a particular piperidine-based therapy. mdpi.com

The application of these advanced technologies to the study of this compound and related scaffolds could unlock their full therapeutic potential and pave the way for the development of a new generation of innovative medicines.

Q & A

What are the recommended synthetic routes for 1-(2-Piperidin-2-ylethyl)piperidine, and how can purity be optimized?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves alkylation or reductive amination strategies. For example, coupling piperidine derivatives with ethylenediamine precursors under catalytic hydrogenation conditions (e.g., using palladium on carbon) can yield the target compound. To optimize purity, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (>95% by area normalization) . Post-synthesis, recrystallization in ethanol or acetonitrile may further enhance crystallinity. Critical parameters include reaction time, temperature control (60–80°C for alkylation), and inert atmosphere use to prevent oxidation .

How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

Level: Basic

Methodological Answer:

Structural characterization should integrate 1H/13C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) . For NMR analysis, key signals include:

- Piperidine ring protons: δ 1.4–1.6 ppm (multiplet, axial/equatorial H) and δ 2.6–2.8 ppm (N-CH2) .

- Ethyl linker protons: δ 2.4–2.5 ppm (triplet, CH2-Piperidine) .

FT-IR confirms secondary amine stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹). HRMS (ESI+) should match the molecular ion [M+H]+ with <2 ppm error. For ambiguous peaks, 2D NMR (COSY, HSQC) resolves connectivity .

What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?

Level: Advanced

Methodological Answer:

SAR studies require systematic modification of the piperidine core and ethylene linker. For example:

- Substitution : Introduce electron-withdrawing groups (e.g., -F, -Cl) to the piperidine ring to assess steric/electronic effects on receptor binding .

- Linker elongation : Replace the ethylene group with propylene to evaluate flexibility impacts on pharmacological activity.

Use molecular docking (AutoDock Vina) to predict binding affinities to targets like sigma receptors or NMDA antagonists. Validate predictions via radioligand binding assays (IC50 measurements) and correlate with in vitro functional data (e.g., calcium flux assays) .

How should contradictory data regarding the pharmacological effects of this compound be addressed?

Level: Advanced

Methodological Answer:

Contradictions in literature (e.g., conflicting IC50 values) often arise from variability in assay conditions or compound purity. To resolve discrepancies:

Standardize protocols : Adopt consistent buffer pH, temperature, and cell lines (e.g., HEK293 for receptor studies) .

Replicate studies : Independently synthesize the compound and retest under controlled conditions, reporting purity and stereochemical integrity .

Meta-analysis : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate study design rigor and identify confounding variables (e.g., solvent DMSO concentration differences) .

What experimental designs are optimal for assessing the biological activity of this compound analogs?

Level: Advanced

Methodological Answer:

Prioritize dose-response assays (e.g., 10⁻¹²–10⁻³ M) in target-specific models:

- Neuropharmacology : Use patch-clamp electrophysiology to measure NMDA receptor inhibition in rat cortical neurons .

- Antimicrobial screening : Follow CLSI guidelines with broth microdilution (MIC determination against S. aureus ATCC 25923) .

Include positive controls (e.g., MK-801 for NMDA studies) and validate selectivity via counter-screens (e.g., opioid receptor binding assays). For in vivo models, employ PK/PD modeling to correlate plasma concentrations with efficacy .

How can computational methods enhance the design of this compound-based probes?

Level: Advanced

Methodological Answer:

Leverage density functional theory (DFT) to predict electronic properties (e.g., HOMO/LUMO energies) and optimize solubility/logP. Use Molecular Dynamics (MD) simulations (GROMACS) to assess stability in lipid bilayers for CNS-targeted analogs. QSAR models (Random Forest or SVM) trained on PubChem bioactivity data can prioritize analogs with predicted high affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.